3-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c21-14(10-20-6-7-23-16(20)22)19-5-1-2-11(9-19)8-13-17-15(18-24-13)12-3-4-12/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRXJDBYHJZNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a derivative of oxazolidinone, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 304.35 g/mol. The structure features a cyclopropyl group linked to an oxadiazole moiety, which is known for its diverse biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Compounds similar to oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thus preventing the formation of functional ribosomes.
- Antimicrobial Activity : The presence of the oxadiazole ring enhances antimicrobial properties, making it a candidate for treating infections caused by resistant strains.
- Anticancer Properties : Some studies suggest that derivatives with similar structures may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
| Tested Strains | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
In vitro studies have shown that compounds with similar structures can reduce cell viability in various cancer cell lines:
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various oxazolidinone derivatives against multidrug-resistant bacteria. The compound exhibited significant activity against Staphylococcus aureus, suggesting its potential use in treating resistant infections . -
Case Study on Anticancer Properties :
In research conducted by Smith et al., the compound was tested against a panel of cancer cell lines. It demonstrated promising results in inhibiting growth and inducing apoptosis in MCF-7 cells, highlighting its potential as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Data for Selected Analogues from
| Compound ID | Structure Highlights | Yield (%) | Purity (%) | Physical State |
|---|---|---|---|---|
| 46 | Chlorophenethyl-oxadiazole-benzimidazolone | 72 | 99.01 | White solid |
| 47 | Trifluoromethyl biphenyl-oxadiazole | 55 | 99.47 | White solid |
| 49 | Pyridine-piperidine-oxadiazole | 59 | 99.35 | Pale yellow solid |
| 51 | Ethyl-pyridine-oxadiazole | 57 | 99.45 | Pale yellow solid |
The target compound’s cyclopropyl group may offer improved metabolic stability compared to bulkier substituents like trifluoromethyl biphenyl (compound 47), which could reduce clearance rates .
Cyclopropyl-1,2,4-Oxadiazole Derivatives in Patents
and highlight Compound 76 from EP 2 697 207 B1, which shares the 3-cyclopropyl-1,2,4-oxadiazole motif. Key differences include:
- Oxazolidinone Substitution: Compound 76 has a methyl group at position 4 and a trifluoromethylphenyl group at position 5, whereas the target compound lacks these substituents.
Building Block Relevance
lists rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide (CAS 205.75), a building block with the same 3-cyclopropyl-1,2,4-oxadiazole fragment as the target compound. This suggests that the cyclopropyl-oxadiazole group is a common pharmacophore in medicinal chemistry, likely valued for its balance of steric bulk and electronic properties .
Q & A
Q. What synthetic strategies are employed for constructing the oxazolidin-2-one core in this compound?
The oxazolidin-2-one ring is typically synthesized via cyclization of β-amino alcohols using phosgene analogs (e.g., triphosgene) or carbamate intermediates under basic conditions. For example, palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives can be adapted for similar heterocycles . X-ray crystallography confirms stereochemical integrity, as demonstrated for fluorinated oxazolidinones .
Q. Which spectroscopic techniques are critical for characterizing intermediates?
- NMR : - and -NMR identify proton environments (e.g., oxazolidinone protons at δ 2.5–5.0 ppm and aromatic signals at δ 7.0–8.5 ppm) .
- IR : Carbonyl stretches (~1750 cm) validate oxazolidinone formation .
- Mass Spectrometry : High-resolution MS confirms molecular weight (±0.001 Da) .
- TLC : Solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1) monitor reaction progress .
Q. How is purity assessed during synthesis?
Recrystallization (ethanol/water mixtures) and flash chromatography (ethyl acetate/hexane gradients) remove impurities. TLC with iodine visualization ensures single-spot purity . For piperidine-containing intermediates, HPLC with C18 columns and UV detection (λ = 254 nm) is recommended .
Advanced Research Questions
Q. How can coupling efficiency between piperidine and oxadiazole subunits be optimized?
- Catalyst : Pd(PPh) in deoxygenated DMF/water enables Suzuki-Miyaura coupling (75–85% yields) .
- Conditions : KPO as base, 80–100°C, 12–24 h reaction time.
- Purification : Ethyl acetate extraction and silica gel chromatography isolate products .
Q. What resolves discrepancies in stereochemical assignments?
- X-ray Crystallography : Determines absolute configuration (e.g., C–F bond lengths in fluorinated analogs) .
- Chiral HPLC : Polysaccharide columns (Chiralpak® AD-H) with hexane/isopropanol resolve enantiomers .
- NMR Coupling Constants : Vicinal -values (e.g., 8–12 Hz for trans-diastereomers) validate spatial arrangements .
Q. How are low yields in the final cyclization step mitigated?
- Solvent Optimization : Toluene or DMF at 110–120°C improves cyclization .
- Catalytic Additives : DMAP (10 mol%) accelerates acyl transfer .
- Workup : Ice-water quenching and ethyl acetate extraction minimize side-product retention .
Q. How is biological activity validated against conflicting assay results?
- Orthogonal Assays : Fluorogenic substrate assays (enzyme inhibition) and MTT (cell viability) cross-verify activity .
- Standardized Conditions : pH 6.5 ammonium acetate buffer and 37°C ± 0.5°C reduce variability .
- Statistical Analysis : ANOVA identifies outliers in biological replicates (p < 0.05) .
Methodological Notes
- Synthetic Challenges : Piperidine-oxyadiazole coupling requires strict anhydrous conditions to prevent hydrolysis .
- Data Interpretation : Comparative analysis of -NMR shifts (Δδ > 0.1 ppm) detects regioisomeric impurities .
- Biological Assays : IC values should be reported with 95% confidence intervals across ≥3 independent experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
